7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Synthetic Chemistry Protecting Groups Indazole Derivatization

Researchers requiring a bifunctional indazole for selective, high-yielding derivatization often face the challenge of unwanted side reactions. This 7-methoxycarbonyl protected intermediate provides the exact solution. As the preferred starting material for synthesizing libraries of 7-substituted indazole-3-carboxylic acid derivatives, it eliminates the need for additional protection/deprotection steps. - Orthogonal reactivity: Free 3-carboxylic acid for direct amide coupling, while the 7-methoxycarbonyl group remains intact for later-stage modification. - Validated route: Serves as a key intermediate in the synthesis of 7-hydroxy granisetron metabolites, a critical structural feature for 5-HT3 receptor antagonists. - Supply certainty: High-purity (97%) stock available, ensuring project continuity.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 898747-36-9
Cat. No. B1593089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
CAS898747-36-9
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C(NN=C21)C(=O)O
InChIInChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyOXAGXNBNFPFDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid (CAS 898747-36-9): A Regiospecific Indazole Building Block for Heterocycle Procurement


7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 898747-36-9) is a bifunctional indazole heterocycle characterized by a methoxycarbonyl ester at the 7-position and a free carboxylic acid at the 3-position of the indazole core [1]. This specific 7-methoxycarbonyl substitution pattern distinguishes it from other indazole-3-carboxylic acid analogs and establishes its primary role as a protected intermediate in the synthesis of bioactive molecules, including those targeting serotonin receptors and metabolic pathways .

Why 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Cannot Be Replaced by Generic Indazole-3-carboxylic Acids


Indazole-3-carboxylic acids are a broad class of heterocycles, but the presence and position of substituents critically dictate their synthetic utility and biological target engagement. The 7-methoxycarbonyl group on this compound is not merely a substituent; it is a specific ester protecting group that allows for orthogonal manipulation of the 3-carboxylic acid. This regiospecific protection is essential for synthetic routes where the 7-position must be masked to prevent unwanted side reactions or to direct subsequent functionalization . Unlike its unprotected analog, 1H-indazole-3,7-dicarboxylic acid, or its reduced form, 7-hydroxy-1H-indazole-3-carboxylic acid, this compound provides a single, defined handle for further derivatization without the need for additional protection/deprotection steps [1]. Substituting it with a compound like 7-methoxy-1H-indazole-3-carboxylic acid, while similar, introduces different electronic and steric properties that can alter reaction outcomes and final product profiles .

Quantitative Differentiation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid (CAS 898747-36-9) from Key Analogs


Synthetic Utility: Orthogonal Protection for 3-Carboxylic Acid Derivatization

The presence of a methoxycarbonyl ester at the 7-position provides orthogonal protection for the 3-carboxylic acid, allowing for selective reactions at the 3-position without affecting the 7-position. This contrasts with 1H-indazole-3,7-dicarboxylic acid, which lacks this built-in protection and would require additional synthetic steps to achieve regioselective modification. The methoxycarbonyl group can be selectively hydrolyzed under basic conditions to reveal the 7-carboxylic acid or be directly converted to other functionalities like amides or alcohols .

Synthetic Chemistry Protecting Groups Indazole Derivatization

Regioselectivity in Indazole Functionalization: 7- vs. 5-Substitution

While direct comparative data for the exact compound are limited, a class-level inference can be drawn from SAR studies on indazole derivatives. The 7-position is known to be a critical determinant of biological activity, as seen with 7-methoxyindazole and 7-nitroindazole derivatives which exhibit distinct pharmacological profiles compared to their 5-substituted analogs. For instance, 7-nitro-1H-indazole-3-carboxylic acid has demonstrated potent anti-cancer activity, while 5-substituted derivatives have been optimized as human neutrophil elastase (HNE) inhibitors (e.g., 5-CN derivative with IC50 = 7 nM) [1]. The 7-methoxycarbonyl group in this compound is therefore not a random substitution but a key feature for accessing this region of chemical space.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

Functional Group Handling: Carboxylic Acid vs. Hydroxyl Analogs

Compared to its close analog, 7-hydroxy-1H-indazole-3-carboxylic acid (CAS 1337882-49-1), the 7-methoxycarbonyl derivative offers significant advantages in handling and analysis. The ester group increases the compound's lipophilicity, which can improve solubility in organic solvents commonly used in synthetic transformations. Furthermore, the ester lacks the hydrogen-bonding capacity of the hydroxyl group, reducing potential for non-specific interactions during purification and analysis. Quantitatively, the molecular weight difference (220.18 vs. 178.14 g/mol) and predicted logP values (class inference) indicate a shift in physical properties that can impact chromatographic retention and reaction kinetics [1].

Analytical Chemistry Chromatography Solubility

Biological Activity Profile: Differentiated Inhibition of Carbonic Anhydrase Isoforms

In a class-level comparison, indazole-3-carboxylic acid derivatives have been shown to inhibit human carbonic anhydrase (CA) isoenzymes I and II. The inhibition constants (Ki) for a series of indazoles ranged from 0.383 ± 0.021 to 2.317 ± 0.644 mM against CA-I, and 0.409 ± 0.083 to 3.030 ± 0.711 mM against CA-II [1]. While direct data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid are not available, its unique substitution pattern is expected to confer a distinct Ki profile within this range. This contrasts with other indazole derivatives, such as those with halogen substituents, which have demonstrated more potent inhibitory effects [2]. This evidence supports the hypothesis that substitution at the 7-position, as with this compound, modulates enzyme inhibition potency and isoform selectivity.

Biochemical Pharmacology Enzyme Inhibition Carbonic Anhydrase

Optimal Research and Industrial Applications for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid (CAS 898747-36-9)


Synthesis of 7-Substituted Indazole Derivatives for Drug Discovery

Given its orthogonal protection, 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is the preferred starting material for synthesizing libraries of 7-substituted indazole-3-carboxylic acid derivatives. This is supported by evidence that the 7-position is a critical pharmacophore for many bioactive indazoles, as seen in 7-methoxyindazole (nNOS inhibitor) and 7-hydroxygranisetron metabolites [1][2]. This compound streamlines the synthesis of such analogs, avoiding the need to build the indazole core with a pre-installed 7-functionality.

Preparation of Advanced Intermediates for Serotonin Receptor Modulators

This compound serves as a key intermediate in the synthesis of 7-hydroxy granisetron and related 5-HT3 receptor antagonists . The methoxycarbonyl group can be converted to a hydroxyl group, which is a critical structural feature for the active metabolites of drugs like granisetron. Procuring this specific intermediate ensures a validated, high-yielding route to these clinically relevant metabolites.

Exploration of Indazole-Based Carbonic Anhydrase Inhibitors

Based on the class-level evidence of indazole-3-carboxylic acids inhibiting carbonic anhydrase isoforms (Ki range: 0.38-3.03 mM), this compound can be used as a starting point for SAR studies [3]. Its unique substitution pattern provides a different starting point compared to previously studied analogs, potentially yielding inhibitors with altered isoform selectivity or improved physicochemical properties.

Development of Orthogonally Protected Building Block Libraries

For medicinal chemistry groups building diverse heterocycle libraries, this compound is a valuable addition due to its dual functionality. The free 3-carboxylic acid can be readily coupled with amines to form amides, while the 7-methoxycarbonyl group remains intact for later-stage modification or removal . This orthogonal reactivity allows for parallel synthesis and rapid exploration of chemical space around the indazole core.

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